molecular formula C10H11NO2 B2496206 Spiro[1,3-benzodioxole-2,3'-pyrrolidine] CAS No. 24476-94-6

Spiro[1,3-benzodioxole-2,3'-pyrrolidine]

Cat. No. B2496206
CAS RN: 24476-94-6
M. Wt: 177.203
InChI Key: OUJKSHSWNVQPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives can be achieved through several synthetic routes. Berthold et al. (1972) described a method starting from ethyl 2-ethoxycarbonyl-1,3-benzodioxole-2-acetate, leading to the formation of the benzodioxole rather than the benzodioxan through a series of condensation reactions, highlighting the influence of structural factors on the synthesis outcome (Berthold, Gmünder, & Troxler, 1972). Moreover, organocatalytic approaches have been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindoles], a closely related scaffold, offering high enantiopurity and structural diversity through asymmetric catalytic three-component 1,3-dipolar cycloaddition reactions (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] compounds is characterized by the spiro linkage between the benzodioxole and pyrrolidine rings, which significantly affects their chemical reactivity and physical properties. The spiro configuration introduces strain and rigidity into the molecule, influencing its reactivity patterns and interactions with biological targets. Structural characterization techniques, such as NMR and X-ray crystallography, have been utilized to elucidate the configurations of various spiro compounds, providing insights into their stereochemical and conformational properties (Laihia et al., 2006).

Chemical Reactions and Properties

Spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives undergo a variety of chemical reactions, including cycloadditions, which are pivotal for the construction of complex spirocyclic architectures. For instance, the 1,3-dipolar cycloaddition reaction has been extensively employed for the synthesis of spiro[oxindole-3,2'-pyrrolidine] derivatives, offering a versatile method for accessing biologically active compounds with potential therapeutic applications (Ryu, Seo, & Ko, 2018).

Scientific Research Applications

Enantioselective Organocatalytic Synthesis

The enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives is significant due to their important biological activities. A method for synthesizing these derivatives with high enantiopurity and structural diversity has been developed, utilizing asymmetric catalytic three-component 1,3-dipolar cycloadditions. This approach suggests a new avenue to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Core Structure in Alkaloids

Spiro[pyrrolidine-3,3'-oxindole] is found at the core of numerous alkaloids with significant biological activity. Different strategies for synthesizing this ring system, particularly in the context of coerulescine, horsfiline, elacomine, salacin, pteropodine, alstonisine, spirotryprostatin A and B, and strychnofoline, have been explored (Marti & Carreira, 2003).

Synthesis from Benzynes and Azomethine Ylides

A novel strategy for constructing spiro[oxindole-3,2'-pyrrolidine] derivatives involves the use of benzyne and azomethine ylides. This mild practical 1,3-dipolar cycloaddition provides an efficient route to access biologically active compounds (Ryu et al., 2018).

Heterocycle Appended Derivatives

Spiro(oxindole-3,2'-pyrrolidine) scaffolds, displaying a wide spectrum of biological activities, have been synthesized with heterocyclic rings attached to the pyrrolidine unit. These compounds show potent anticancer activity by activating pro-apoptotic genes (Vidya et al., 2019).

Organocatalytic Enantioselective Cascade Synthesis

An organocatalytic asymmetric cascade aza-Michael/Michael addition for synthesizing complex and flexible spiro[pyrrolidine-3,3'-oxindole]s has been developed. This method is significant for the single-step construction of molecules with multiple chiral centers, useful in medicinal chemistry and diversity-oriented synthesis (Zhao & Du, 2015).

Functionalized Derivatives for Antibacterial and Antifungal Studies

Spiro[pyrrolidin-2,3'-oxindoles] synthesized by exo-selective 1,3-dipolar cycloaddition reaction have been evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, showing good activities comparable to standard drugs (Haddad et al., 2015).

Plasma Kallikrein Inhibitors for Treating Diseases

(S)-Spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivatives, selective plasma kallikrein inhibitors, may potentially benefit the treatment of diseases like hereditary angioedema, uveitis, posterior uveitis, wet age-related macular degeneration, diabetic macular edema, diabetic retinopathy, and retinal vein occlusion (Abdel-Magid, 2023).

Future Directions

Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects that have a broad spectrum of biological properties .

properties

IUPAC Name

spiro[1,3-benzodioxole-2,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJKSHSWNVQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1,3-benzodioxole-2,3'-pyrrolidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.